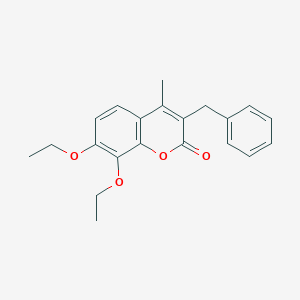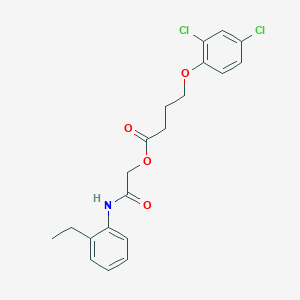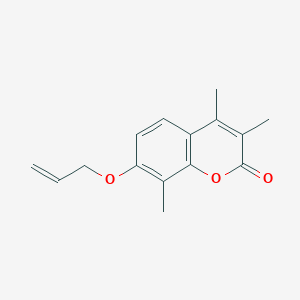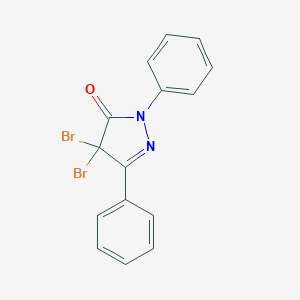
3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, also known as bergamottin, is a natural furanocoumarin compound found in grapefruit juice and some other citrus fruits. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
Bergamottin exerts its biological effects by inhibiting the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This inhibition can lead to increased bioavailability and efficacy of certain drugs, as well as decreased toxicity of certain toxins. Bergamottin also exhibits anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Biochemical and physiological effects:
Bergamottin has been found to affect various biochemical and physiological processes in the body, including lipid metabolism, glucose metabolism, and immune function. It has been shown to decrease serum cholesterol levels and improve insulin sensitivity in animal models. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Bergamottin has several advantages for use in lab experiments, including its relatively low cost, availability in natural sources, and wide range of biological activities. However, its potential interactions with other drugs and variability in concentration in natural sources can be limitations for its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, including its use as a drug delivery enhancer, adjuvant therapy for cancer treatment, and treatment for metabolic disorders such as diabetes and obesity. Further studies are needed to fully understand its mechanisms of action and potential interactions with other drugs.
Méthodes De Synthèse
Bergamottin can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of extraction is from grapefruit juice, which contains a high concentration of 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one. Chemical synthesis involves the reaction of coumarin with benzyl chloride and ethyl bromoacetate, followed by methylation and dehydration. Biotransformation involves the use of microorganisms to convert precursor compounds into this compound.
Applications De Recherche Scientifique
Bergamottin has been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, anti-fungal, and anti-viral effects. It has also been shown to enhance the bioavailability and efficacy of certain drugs by inhibiting the activity of cytochrome P450 enzymes in the liver. This has led to its potential use as a drug delivery enhancer and adjuvant therapy.
Propriétés
Formule moléculaire |
C21H22O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-benzyl-7,8-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-4-23-18-12-11-16-14(3)17(13-15-9-7-6-8-10-15)21(22)25-19(16)20(18)24-5-2/h6-12H,4-5,13H2,1-3H3 |
Clé InChI |
CVPNYVYWCJFTQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC |
SMILES canonique |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


